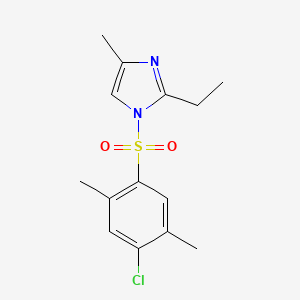

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a sulfonyl group attached to a chlorinated dimethylphenyl ring, along with ethyl and methyl substituents on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethylphenyl to introduce the chlorine atom. This is followed by sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group. The final step involves the formation of the imidazole ring through cyclization reactions, often using ethyl and methyl substituents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the sulfonyl group, to form sulfoxides or sulfides.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide or sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole exerts its effects often involves interaction with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions disrupt normal biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

- 1-(4-Chlorophenyl)sulfonyl-2-ethyl-4-methylimidazole

- 1-(2,5-Dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole

- 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-methylimidazole

Uniqueness: 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole is unique due to the specific combination of substituents on the imidazole ring and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole (commonly referred to as compound A) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally related to various imidazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of compound A, supported by case studies and relevant research findings.

Chemical Structure and Properties

Compound A has the following chemical structure:

- Molecular Formula : C₁₁H₁₃ClN₂O₂S

- Molecular Weight : 264.75 g/mol

The presence of the chloro group and the sulfonyl moiety in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Compound A, due to its structural characteristics, is hypothesized to possess similar effects. In vitro studies have shown that compounds with similar imidazole frameworks can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Study 1: Toxicological Assessment

A study focusing on the toxicity of related imidazole compounds revealed significant adverse effects at high doses. For example, exposure to 4-methylimidazole led to an increased incidence of lung tumors in mice . This raises concerns regarding the safety profile of compound A and necessitates further investigation into its carcinogenic potential.

Study 2: Antifungal Activity

In a comparative study of various imidazole derivatives, compounds structurally similar to compound A demonstrated notable antifungal activity against Candida albicans. The mechanism of action was attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Although specific data on compound A is lacking, it is reasonable to hypothesize that it may exhibit similar antifungal properties.

Research Findings

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S/c1-5-14-16-11(4)8-17(14)20(18,19)13-7-9(2)12(15)6-10(13)3/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEJMPLWOJHCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.